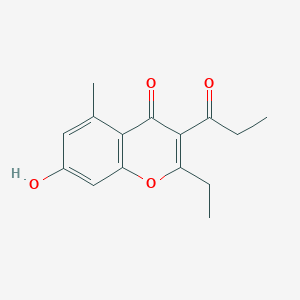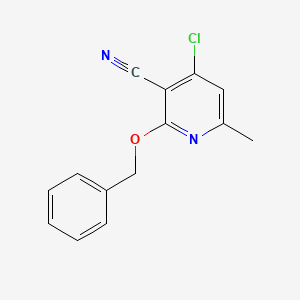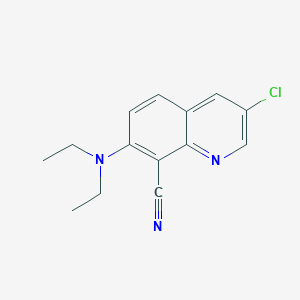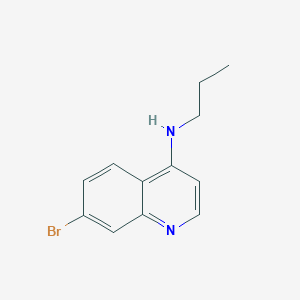![molecular formula C15H18N2O2 B11855114 7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 142207-51-0](/img/structure/B11855114.png)
7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1H-インドール-2-イル)-1,4-ジオキサ-8-アザスピロ[4.5]デカンは、インドール部分、スピロ環構造、およびジオキサン環を特徴とする複雑な有機化合物です。インドール誘導体は、その顕著な生物活性で知られており、医薬品化学において広く使用されています。この化合物のユニークな構造は、科学研究のさまざまな分野において関心の対象となっています。
準備方法
合成経路と反応条件
7-(1H-インドール-2-イル)-1,4-ジオキサ-8-アザスピロ[4.5]デカンの合成は、通常、複数段階の有機反応を含みます。 一般的な方法の1つは、フィッシャーインドール合成であり、アリルヒドラジンが酸性条件下でケトンと反応してインドール環を形成します 。 スピロ環構造は、適切な前駆体を含む一連の環化反応によって導入できます .
工業生産方法
この化合物の工業生産には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。 これには、触媒の使用、制御された温度と圧力条件、および再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります .
化学反応の分析
反応の種類
7-(1H-インドール-2-イル)-1,4-ジオキサ-8-アザスピロ[4.5]デカンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: インドール部分は、異なる官能基を形成するために酸化できます。
還元: 還元反応は、スピロ環構造を変更できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、スルホニルクロリド.
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はインドール-3-カルボアルデヒドの形成につながる可能性があり、一方、置換反応はインドール環にさまざまな官能基を導入できます .
科学研究への応用
7-(1H-インドール-2-イル)-1,4-ジオキサ-8-アザスピロ[4.5]デカンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含む、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
科学的研究の応用
7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
7-(1H-インドール-2-イル)-1,4-ジオキサ-8-アザスピロ[4.5]デカンの作用機序には、特定の分子標的との相互作用が含まれます。インドール部分は、さまざまな受容体や酵素に結合し、その活性を調節できます。これにより、細胞経路と生物学的反応の変化につながる可能性があります。 関与する正確な経路は、特定のアプリケーションとターゲットによって異なります .
類似化合物との比較
類似化合物
インドール-3-酢酸: インドール構造と類似した植物ホルモン。
インドール-3-カルビノール: アブラナ科野菜に含まれ、抗がん作用について研究されています。
トリプトファン: インドール環を持つ必須アミノ酸.
独自性
7-(1H-インドール-2-イル)-1,4-ジオキサ-8-アザスピロ[4.5]デカンは、スピロ環構造とジオキサン環の存在によりユニークです。 これらの特徴は、その独特の化学的および生物学的特性に貢献し、研究開発のための貴重な化合物となっています .
特性
CAS番号 |
142207-51-0 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
7-(1H-indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H18N2O2/c1-2-4-12-11(3-1)9-13(17-12)14-10-15(5-6-16-14)18-7-8-19-15/h1-4,9,14,16-17H,5-8,10H2 |
InChIキー |
AZPUZXBGYLBKPK-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CC12OCCO2)C3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)








![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)
![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11855097.png)



